molecular formula C27H25N5O4S B2813743 N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1042985-62-5

N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No.: B2813743
CAS No.: 1042985-62-5
M. Wt: 515.59
InChI Key: MDPOHQMIHCQUNR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a furan ring, a carbamoyl group, a sulfanyl group, and an imidazoquinazolinone group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the furan ring might be synthesized through a Paal-Knorr synthesis . The carbamoyl group could be introduced through a reaction with an isocyanate .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan ring and the imidazoquinazolinone group are both heterocyclic structures, which could have interesting effects on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents used. The benzyl group could undergo reactions such as oxidation or halogenation. The furan ring is an aromatic structure, so it might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl group could increase its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Inhibition of Enzymatic Activity

Compounds similar to "N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide" have been evaluated for their potential to inhibit enzymes like NQO2 (NRH: quinone oxidoreductase 2), which is of interest in cancer chemotherapy and malaria treatment. Analogues of furan-amidines, which share structural similarities with the compound, have shown varied inhibitory activities against NQO2, providing a basis for further exploration in drug design (Alnabulsi et al., 2018).

Antimicrobial Activity

Derivatives of quinazolinone and similar heterocyclic compounds have been synthesized and tested for their antimicrobial properties. This includes activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential of such compounds in developing new antimicrobial agents (Abu‐Hashem, 2018).

Antitumor Activity

Several analogues have been designed, synthesized, and evaluated for their antitumor activities. Certain benzyl-substituted-4(3H)-quinazolinones, for instance, have demonstrated significant broad-spectrum antitumor activity, suggesting the importance of structural features like the benzyl substitution and the quinazolinone core for anticancer properties (Al-Suwaidan et al., 2016).

Antibacterial and Antifungal Activity

Novel quinolinone derivatives have shown significant biological activity against standard bacterial and fungal strains, highlighting the potential of quinazolinone-based compounds in addressing infectious diseases (Anisetti & Reddy, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

Future research on this compound could involve exploring its potential uses. For example, it could be tested as a potential drug for various diseases. Additionally, researchers could investigate how changes to the molecule’s structure affect its properties .

Properties

IUPAC Name

N-benzyl-3-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4S/c33-23(28-15-18-7-2-1-3-8-18)13-12-22-26(35)32-25(30-22)20-10-4-5-11-21(20)31-27(32)37-17-24(34)29-16-19-9-6-14-36-19/h1-11,14,22H,12-13,15-17H2,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPOHQMIHCQUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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